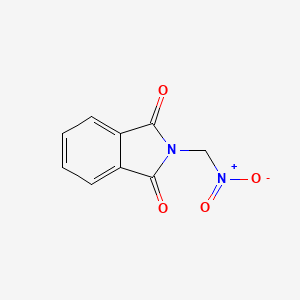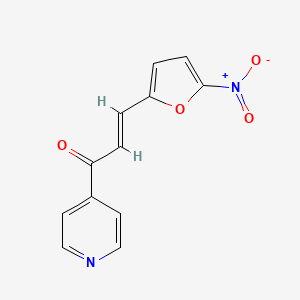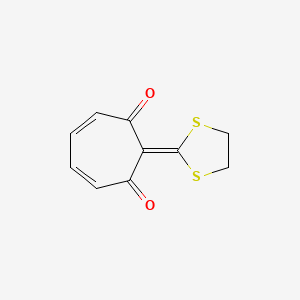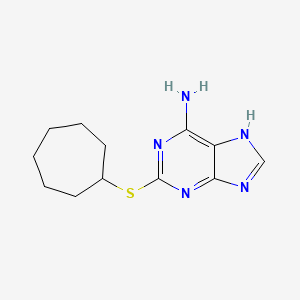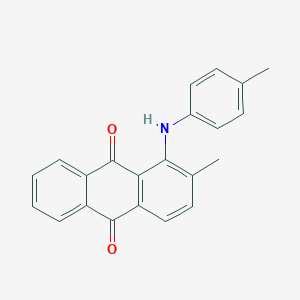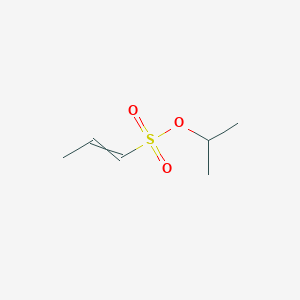
Propan-2-yl prop-1-ene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl prop-1-ene-1-sulfonate is an organic compound with the molecular formula C6H12O3S. It is a sulfonate ester derived from propene and isopropyl alcohol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-yl prop-1-ene-1-sulfonate can be synthesized through several methods. One common method involves the reaction of propene with isopropyl alcohol in the presence of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired sulfonate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl prop-1-ene-1-sulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Addition Reactions: The double bond in the propene moiety allows for addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents.
Addition Reactions: Electrophiles such as halogens and hydrogen halides are used, often in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated products, while addition reactions can produce halogenated compounds.
Aplicaciones Científicas De Investigación
Propan-2-yl prop-1-ene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propan-2-yl prop-1-ene-1-sulfonate involves its ability to act as a sulfonating agent. The sulfonate group can interact with various molecular targets, including nucleophiles and electrophiles, to form stable products. The compound’s reactivity is influenced by the presence of the double bond in the propene moiety, which allows for a range of chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-yl prop-2-ene-1-sulfonate: Similar in structure but with a different position of the double bond.
Propan-1-yl prop-1-ene-1-sulfonate: Similar sulfonate ester with a different alkyl group.
Propan-2-yl but-1-ene-1-sulfonate: A longer carbon chain in the alkene moiety.
Uniqueness
Propan-2-yl prop-1-ene-1-sulfonate is unique due to its specific combination of the isopropyl group and the propene moiety. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
62872-87-1 |
|---|---|
Fórmula molecular |
C6H12O3S |
Peso molecular |
164.22 g/mol |
Nombre IUPAC |
propan-2-yl prop-1-ene-1-sulfonate |
InChI |
InChI=1S/C6H12O3S/c1-4-5-10(7,8)9-6(2)3/h4-6H,1-3H3 |
Clave InChI |
ABZAPMHFRPHENS-UHFFFAOYSA-N |
SMILES canónico |
CC=CS(=O)(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


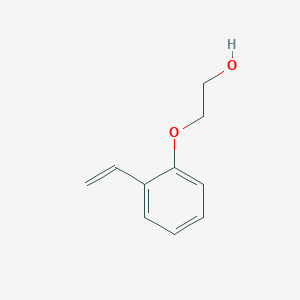
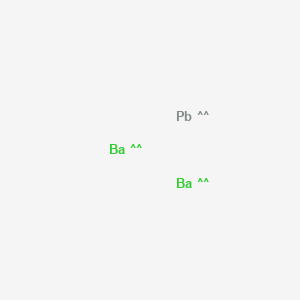
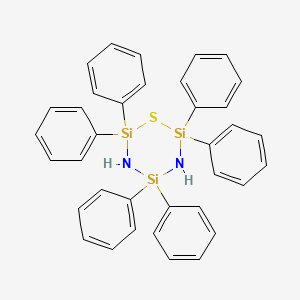
![1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14505259.png)
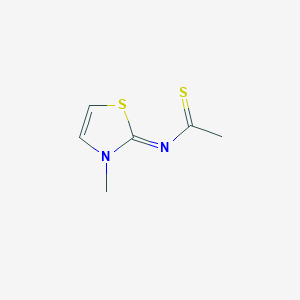
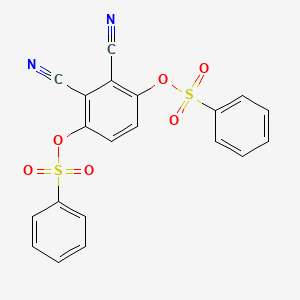
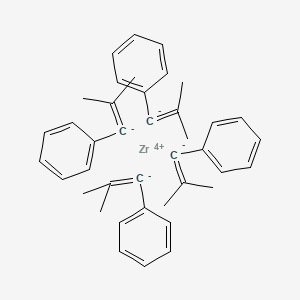
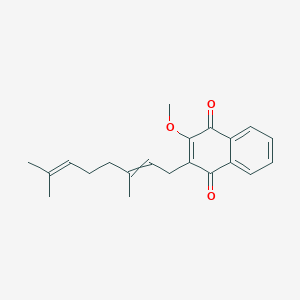
![6-(3-Hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.0]heptan-3-OL](/img/structure/B14505272.png)
